GHK-Cu is a naturally occurring tripeptide with a high affinity for copper ions, forming the complex GHK-Cu. [] It is found in human plasma and decreases significantly with age. [, ] GHK-Cu exhibits diverse biological activities, including wound healing, tissue regeneration, anti-inflammatory and antioxidant effects. [, ] Its ability to modulate gene expression is a key area of research. [, , ]
Synthesis Analysis
Liposomes: Encapsulating GHK-Cu in liposomes enhances its stability and delivery to target sites like the skin. [, , ]
Polymers: Biocompatible polymers like polyaspartic acid and sodium alginate are explored for controlled release of GHK-Cu in wound healing applications. [, ]
Chemical Reactions Analysis
Copper(II) Reduction: GHK-Cu reacts with glutathione (GSH), a strong reductant in plasma, involving a transient GSH-Cu(II)GHK complex as an intermediate, ultimately leading to Cu(I) formation. []
Antioxidant Activity: GHK-Cu exhibits antioxidant properties by reducing reactive oxygen species (ROS) and increasing superoxide dismutase (SOD) activity. [, ]
Collagen and Elastin Production: GHK-Cu stimulates the production of collagen and elastin in human dermal fibroblasts, potentially through modulation of metalloproteinases (MMPs) and their inhibitors (TIMPs). [, ]
Mechanism of Action
Gene Expression Modulation: GHK-Cu can regulate the expression of a large number of genes, potentially explaining its diverse biological effects. [, , , ]
Copper Homeostasis: GHK-Cu may influence copper transport and distribution within cells, impacting various biological processes. [, ]
Growth Factor Stimulation: GHK-Cu can stimulate the expression of growth factors like vascular endothelial growth factor (VEGF) and fibroblast growth factors (FGFs), contributing to its wound healing and tissue regeneration properties. [, ]
Applications
Wound Healing: GHK-Cu promotes wound healing in various models, including skin burns and surgical wounds, potentially through enhanced cell proliferation, angiogenesis, and collagen synthesis. [, , , ]
Anti-aging and Skin Care: GHK-Cu is investigated for its anti-aging effects on skin, showing promising results in reducing wrinkles and improving skin elasticity by promoting collagen and elastin production. [, , , , ]
Hair Growth: Studies indicate GHK-Cu can promote hair growth in alopecia models, possibly by stimulating hair follicle development and VEGF expression. []
Neuroprotection: Emerging research suggests GHK-Cu may have neuroprotective properties, potentially beneficial in age-related cognitive decline and Alzheimer's disease. [, ]
Cancer Research: While not explicitly stated in these abstracts, GHK-Cu's gene expression modulation and anti-inflammatory properties have sparked interest in its potential role in cancer treatment. []
Related Compounds
Glycyl-L-histidyl-L-lysine (GHK)
Compound Description: Glycyl-L-histidyl-L-lysine, commonly known as GHK, is a naturally occurring tripeptide found in human plasma. It exhibits various biological activities, including wound healing, tissue regeneration, and collagen stimulation []. GHK usually exerts its biological effects when complexed with copper ions, forming GHK-Cu [].
GHK-Cu
Compound Description: GHK-Cu is a copper complex formed by the chelation of a copper (II) ion by the GHK tripeptide []. This complex displays enhanced biological activity compared to GHK alone. Research indicates its potential in wound healing, anti-aging, and tissue remodeling [, , , , , , , ].
Matrixyl® 3000
Compound Description: Matrixyl® 3000 is a commercial cosmetic ingredient containing a lipophilic derivative of GHK []. It is marketed for its anti-aging properties, particularly in reducing wrinkle appearance.
Biotinylated GHK (BioGHK)
Compound Description: Biotinylated GHK is a synthetic derivative of GHK conjugated with biotin []. This modification aims to enhance its targeting ability by leveraging biotin's strong affinity for streptavidin. BioGHK retains the ability to coordinate with copper, forming a Cu(II)-BioGHK complex with potential antioxidant and antiglycant properties.
Cu-CeO2
Compound Description: Cu-CeO2 catalysts consist of copper species dispersed on a cerium oxide (CeO2) support. These catalysts are investigated for their activity in various reactions, including CO electroreduction [], hydrogenation of methyl acetate [], and CO2 reduction []. The presence of oxygen vacancies in CeO2 and its interaction with copper is crucial for its catalytic performance [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Inavolisib (GDC-0077) is under investigation in clinical trial NCT03006172 (To Evaluate the Safety, Tolerability, and Pharmacokinetics of GDC-0077 Single Agent in Participants With Solid Tumors and in Combination With Endocrine and Targeted Therapies in Participants With Breast Cancer). Inavolisib is an orally available inhibitor of phosphatidylinositol 3-kinase (PI3K), with potential antineoplastic activity. inavolisib binds to and inhibits various members of the PI3K family, including activating mutations in the catalytic alpha isoform PIK3CA. PI3K inhibition prevents the activation of the PI3K-mediated signaling pathway and results in the inhibition of growth and survival of PI3K-overexpressing tumor cells. Dysregulation of the PI3K signaling pathway is frequently associated with tumorigenesis and tumor resistance to a variety of antineoplastic agents and radiotherapy. PIK3CA, which encodes the p110-alpha catalytic subunit of the class I PI3K, is frequently mutated in a variety of cancer cell types and plays a key role in cancer cell growth and invasion.
GDC0276, also known as RG7893, is a selective, reversible, orally bioavailable small-molecule sodium channel blocker that is selective for Nav1.7, which is expressed primarily on peripheral nociceptor C-fiber neurons and is required for pain sensing in humans.
GDC-0349 has been used in trials studying the treatment of Non-Hodgkin's Lymphoma, Solid Tumor. mTOR Inhibitor GDC-0349 is an orally bioavailable, ATP-competitive, tetrahydroquinazoline (THQ)-based inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. Upon administration, GDC-0349 selectively binds to and inhibits the activity of mTOR, which may result in both the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase belonging to the phosphatidylinositol-3 (PI3K) kinase-related kinase (PIKK) family, plays an important role in the PI3K/Akt/mTOR signaling pathway that regulates cell growth and proliferation, and its expression or activity is frequently dysregulated in human cancers.
GDC-0084 is under investigation in clinical trial NCT03696355 (Study of GDC-0084 in Pediatric Patients With Newly Diagnosed Diffuse Intrinsic Pontine Glioma or Diffuse Midline Gliomas). Paxalisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor with potential antineoplastic activity. paxalisib specifically inhibits PI3K in the PI3K/AKT kinase (or protein kinase B) signaling pathway, thereby inhibiting the activation of the PI3K signaling pathway. This may result in the inhibition of both cell growth and survival in susceptible tumor cell populations. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis. Dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents.